molecular formula C10H14N4 B11907837 6-Methyl-2-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine

6-Methyl-2-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11907837
M. Wt: 190.25 g/mol
InChI Key: XICIOSVKZNGNMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization using a suitable catalyst . The reaction conditions often involve refluxing in a solvent such as ethanol or acetonitrile, with the presence of a base like potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Mechanism of Action

Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

6-methyl-2-propylpyrrolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C10H14N4/c1-3-4-9-12-8-6-14(2)5-7(8)10(11)13-9/h5-6H,3-4H2,1-2H3,(H2,11,12,13)

InChI Key

XICIOSVKZNGNMG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=CN(C=C2C(=N1)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.